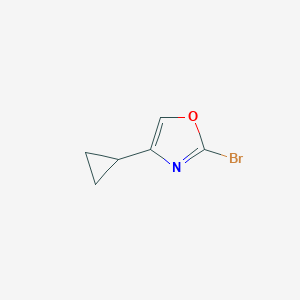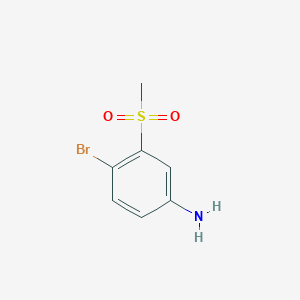
4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile, also known as MPSPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPSPB is a small molecule inhibitor that has been shown to selectively target certain protein kinases, making it a valuable tool for studying cellular signaling pathways and potentially treating diseases such as cancer.
Scientific Research Applications
Synthesis and Chemical Characterization
Research on compounds with similar structural functionalities, such as sulfamoyl, piperidine, and pyridazinyl moieties, has demonstrated their relevance in synthetic chemistry, particularly in the synthesis of derivatives with potential biological activities. For instance, Aziz‐ur‐Rehman et al. (2017) synthesized a series of derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, showcasing their antibacterial potential through structural modification and spectral analysis (Aziz‐ur‐Rehman et al., 2017). These methodologies highlight the importance of such compounds in developing new chemical entities with desired biological properties.
Antimicrobial Activity
Compounds incorporating elements like sulfonamide, piperidine, and related heterocyclic structures have been extensively studied for their antimicrobial properties. The research by Othman et al. (2019) into Schiff base derivatives, including sulfamerazine and piperonal, revealed potent antibacterial and antifungal activities, underscoring the therapeutic potential of these chemical frameworks in addressing microbial infections (Othman et al., 2019).
Vasodilation Effects
The study of pyrimidine and triazine 3-oxide sulfates, as reported by Mccall et al. (1983), showcases the vasodilatory effects of such compounds, indicating their potential application in cardiovascular research and therapy (Mccall et al., 1983). This research highlights the broad therapeutic scope that compounds with similar structural features might offer, especially in the treatment of hypertension and related cardiovascular conditions.
Metabolic Pathway Elucidation
The in vitro metabolic study of Lu AA21004 by Hvenegaard et al. (2012) provides an example of how structurally related compounds can be used to elucidate drug metabolism pathways, identifying the enzymes involved in the oxidative metabolism of novel antidepressants. This kind of research is crucial for drug development, offering insights into drug interactions, side effects, and efficacy (Hvenegaard et al., 2012).
properties
IUPAC Name |
4-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-13-4-9-17(20-19-13)24-15-3-2-10-21(12-15)25(22,23)16-7-5-14(11-18)6-8-16/h4-9,15H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCAMGNMZWFZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/no-structure.png)
![8-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690142.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B2690146.png)
![4-[[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2690147.png)
![5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2690148.png)
![3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B2690149.png)
![2-(2-(Phenylthio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2690150.png)

![1-[(2,4-Dimethylphenyl)amino]-3-(4-{3-[(2,4-dimethylphenyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol](/img/structure/B2690153.png)




